molecular formula C12H14N2O B1593288 2-(Cyclohexyloxy)nicotinonitrile CAS No. 1016812-22-8

2-(Cyclohexyloxy)nicotinonitrile

Cat. No. B1593288
M. Wt: 202.25 g/mol
InChI Key: VVMPGKGYTJRBCO-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)nicotinonitrile (2-CHON) is an organic compound with a molecular formula of C10H14N2O. It is a derivative of the organic compound nicotinonitrile and is commonly used as a synthetic intermediate in organic synthesis. 2-CHON is a colorless liquid at room temperature and has a low vapor pressure. It is insoluble in water, but soluble in many organic solvents such as ethanol and dimethyl sulfoxide. 2-CHON is known to be a versatile reagent for the synthesis of heterocyclic compounds and has been used in various scientific and industrial applications.

Scientific Research Applications

  • Pharmaceuticals

    • Nicotinonitrile and its derivatives have a wide range of therapeutic activities .
    • Many drugs containing nicotinonitrile derivatives are available in the market such as Bosutinib, Milrinone, Neratinib, and Olprinone .
    • These compounds have biological, therapeutic, and medicinal properties such as antimicrobial, cardiotonic, antioxidant, anti-inflammatory, anti-alzheimer, anticonvulsant, anti-parkinsonism, antitubulin agents, antiproliferative, antiprotozoal agent, protein kinases inhibitor, active-site inhibitors of sphingosine 1-phosphate lyase, non-nucleoside adenosine kinase inhibitor, dipeptidyl peptidase IV inhibitor (NVP-DPP-IV) and dipeptidyl peptidase 728 inhibitor (NVP-DPP 728), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, rearranged during transfection (RET) tyrosine kinase inhibitor, check point kinase 1 (CHK1) inhibitor, farnesyltransferase inhibitor, sodium–calcium exchanger inhibitor, glutamate receptor subtype .
  • Cytotoxicity

    • A new series of nicotinonitrile and furo [2,3-b]pyridine heterocycles bearing thiophene substituent were synthesized .
    • The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields .
    • The ring cyclization of the nicotinonitrile derivatives in the presence of sodium methoxide provided the furo [2,3-b]pyridines in moderate to good yields .
    • All the final products were subjected for cytotoxic activity against five different tumour cell lines including HeLa (cervical), DU145 (prostate), HepG2 (liver), MDA-MB-231 (breast-ER negative) and MCF7 (breast-ER positive), in addition to HSF1184 (normal human fibroblast) using the MTT assay .
    • Compounds 2d and 3e were found to exhibit promising cytotoxicity with IC 50 of <20 µM against all different tested tumour cell lines . In addition, these compounds showed high selectivity (40–287 folds) for tumour cells over normal cells .
  • Electrical Materials

    • Some nicotinonitrile derivatives are used as electrical materials .
  • Optical Materials

    • Nicotinonitrile derivatives can also be used in the creation of optical materials .
  • Chemical Synthesis

    • Nicotinonitrile and its derivatives are often used in chemical synthesis . For example, 2-chloro-3-nicotinonitrile and 2-bromo-derivatives have been synthesized .
  • Pharmaceutical Research

    • 2-(Cyclohexyloxy)nicotinonitrile, also known as CyanoC6, is known for its diverse range of applications in scientific experiments and pharmaceutical research.
  • Pesticides

    • Some nicotinonitrile derivatives are used in the production of pesticides .
  • Dyes

    • Nicotinonitrile and its derivatives can be used in the synthesis of dyes .
  • Polymers

    • Nicotinonitrile derivatives can also be used in the creation of polymers .
  • Biochemical Research

    • 2-(Cyclohexyloxy)nicotinonitrile, also known as CyanoC6, is known for its diverse range of applications in biochemical experiments.

properties

IUPAC Name

2-cyclohexyloxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMPGKGYTJRBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640897
Record name 2-(Cyclohexyloxy)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexyloxy)nicotinonitrile

CAS RN

1016812-22-8
Record name 2-(Cyclohexyloxy)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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